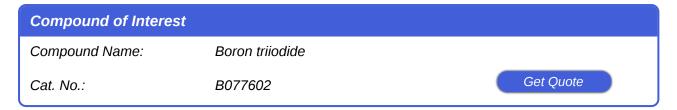


Borylation of Triarylamines with Boron Triiodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

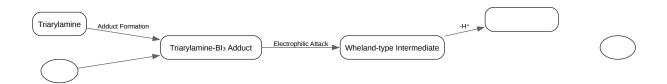
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, enabling the streamlined construction of complex molecules from simple precursors. The borylation of arenes, in particular, furnishes versatile organoboron intermediates that are amenable to a wide array of subsequent transformations. This document provides detailed application notes and protocols for the electrophilic C-H borylation of triarylamines using **boron triiodide** (BI₃). This methodology, notably advanced by the work of Hatakeyama and coworkers, offers a direct and efficient route to ortho-borylated triarylamine derivatives, which are valuable building blocks in materials science and medicinal chemistry.

Boron triiodide is a potent Lewis acid that can activate aromatic C-H bonds towards borylation without the need for a transition metal catalyst. The reaction with triarylamines proceeds with high regioselectivity, favoring the sterically most accessible position ortho to the nitrogen atom. This selectivity is attributed to the formation of an initial amine-**boron triiodide** adduct, which directs the electrophilic borylation to the adjacent C-H bond, followed by the elimination of hydrogen iodide. The resulting diiodoboryl-substituted triarylamines can be readily converted into other valuable derivatives, such as boronic esters and trifluoroborates.

Reaction Mechanism and Experimental Workflow



The borylation of triarylamines with **boron triiodide** follows a Lewis acid-mediated electrophilic aromatic substitution pathway. The key steps are outlined below:

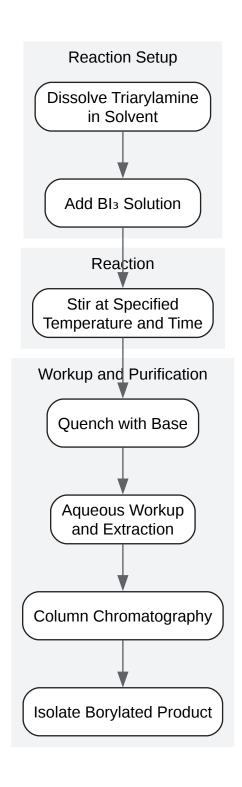


Click to download full resolution via product page

Caption: Proposed mechanism for the ortho-C-H borylation of triarylamines with **boron triiodide**.

A general workflow for a typical borylation experiment is depicted below. This workflow highlights the key stages from reaction setup to the isolation of the borylated product.





Click to download full resolution via product page

Caption: General experimental workflow for the borylation of triarylamines with boron triiodide.

Quantitative Data Summary



Methodological & Application

Check Availability & Pricing

The following table summarizes the results for the borylation of various triarylamine substrates with **boron triiodide**, based on the findings from Hatakeyama and coworkers. The reactions were typically carried out in an appropriate solvent with a specific molar ratio of the triarylamine to **boron triiodide**.



Entry	Triaryl amine Substr ate	Molar Ratio (Amine :Bl₃)	Solven t	Temp. (°C)	Time (h)	Produ ct	Yield (%)	Regios electivi ty (ortho: meta:p ara)
1	Triphen ylamine	1:1.2	1,2- Dichlor oethane	80	12	2- (Diiodo boryl)tri phenyla mine	85	>99:1:0
2	Tri-p- tolylami ne	1:1.2	1,2- Dichlor oethane	80	12	2- (Diiodo boryl)-4 ,4',4"- trimethy Itriphen ylamine	92	>99:1:0
3	Tri-p- anisyla mine	1:1.2	1,2- Dichlor oethane	80	12	2- (Diiodo boryl)-4 ,4',4"- trimetho xytriphe nylamin e	88	>99:1:0
4	N,N- Diphen yl-1- naphthy lamine	1:1.2	1,2- Dichlor oethane	80	12	2- (Diiodo boryl)- N,N- dipheny I-1- naphthy lamine	75	>99:1:0 (on phenyl ring)



5	N,N- Diphen yl-p- toluidin e	1:1.2	1,2- Dichlor oethane	80	12	2- (Diiodo boryl)- N,N- dipheny I-p- toluidin e	89	>99:1:0
6	9- Phenylc arbazol e	1:1.2	1,2- Dichlor oethane	80	12	1- (Diiodo boryl)-9 - phenylc arbazol e	81	>99:1:0

Experimental Protocols

General Procedure for the Borylation of Triarylamines with **Boron Triiodide**:

Materials:

- Triarylamine substrate (1.0 mmol)
- Boron triiodide (1.2 mmol, 1.0 M solution in a suitable solvent like hexanes or CH2Cl2)
- Anhydrous 1,2-dichloroethane (10 mL)
- Anhydrous triethylamine (2.0 mmol)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate



Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the triarylamine substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).
- Addition of Boron Triiodide: To the stirred solution at room temperature, add a 1.0 M solution of boron triiodide (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
- Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of anhydrous triethylamine (0.28 mL, 2.0 mmol). Stir for 30 minutes at room temperature.
- Extraction: Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the
 crude product by column chromatography on silica gel using a mixture of hexane and ethyl
 acetate as the eluent to afford the corresponding ortho-diiodoboryl-triarylamine.

Note: **Boron triiodide** is highly sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and standard Schlenk techniques.

Applications

- 1. Organic Synthesis:
- Versatile Intermediates: The resulting ortho-borylated triarylamines are valuable
 intermediates that can be readily converted to a variety of other functional groups. For
 instance, they can undergo Suzuki-Miyaura cross-coupling reactions to form C-C bonds,
 Chan-Lam coupling for C-N bond formation, and oxidation to introduce a hydroxyl group.
- 2. Materials Science:



Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent charge-carrier mobility and thermal stability. The introduction of a boryl group at the ortho position can modulate the electronic properties, such as the HOMO-LUMO energy levels, and influence the molecular packing in the solid state. This can lead to improved device performance, including enhanced efficiency and color purity. Borylated triarylamines have been investigated as emitters in thermally activated delayed fluorescence (TADF) OLEDs.

3. Drug Development:

• Pharmacophore Modification: Boron-containing compounds have gained significant attention in medicinal chemistry. The introduction of a boronic acid or its derivative into a drug candidate can enhance its biological activity by forming reversible covalent bonds with target proteins. While the direct application of triarylamines borylated with BI3 in drug development is an emerging area, the ability to selectively introduce a boryl group onto a triarylamine scaffold opens new avenues for the design of novel therapeutic agents. These modified triarylamines can be explored as inhibitors of various enzymes or as probes for biological systems.

Spectroscopic Data

The characterization of the borylated triarylamine products is typically performed using multinuclear NMR spectroscopy.

- ¹H NMR: The proton NMR spectrum will show characteristic shifts in the aromatic region upon borylation. The ortho-protons adjacent to the diiodoboryl group will experience a significant change in their chemical environment.
- ¹³C NMR: The carbon atom attached to the boron will exhibit a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.
- ¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for confirming the presence of the boron center. Tricoordinate diiodoboryl groups typically show a broad signal in the downfield region of the spectrum. For example, the ¹¹B NMR chemical shift for 2-(diiodoboryl)triphenylamine is expected to be in the range of δ 50-60 ppm.







 To cite this document: BenchChem. [Borylation of Triarylamines with Boron Triiodide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077602#borylation-of-triarylamines-with-boron-triiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com